N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide
Description
The core structure consists of a pyrazolo[3,4-d]pyrimidine ring substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 3-methyl-1H-pyrazol-5-yl moiety. The butanamide group at the N-position of the pyrazole ring enhances solubility and modulates pharmacokinetic properties. Structural confirmation of such analogs is typically achieved via X-ray crystallography using programs like SHELXL, as demonstrated in related studies .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMTZZXDQWVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized with a fluorophenyl group. The final step involves the attachment of the butanamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The precise molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs identified in the evidence:
Key Observations:
Halogen Substitution : The target compound’s 4-fluorophenyl group contrasts with the 4-chlorophenyl analog in , which may alter electronic properties and binding affinity due to differences in electronegativity and steric bulk.
Oxo Group Introduction : The compound in features a 4-oxo-4,5-dihydro modification, which could enhance hydrogen-bonding interactions but reduce metabolic stability compared to the fully aromatic target compound.
Chromenone Hybrids: Compounds in incorporate chromen-4-one rings, significantly increasing molecular complexity and lipophilicity. This modification is absent in the target compound, suggesting a trade-off between potency and bioavailability.
Amide Substituents: The butanamide group in the target compound offers a balance of solubility and steric flexibility compared to bulky tert-butylbenzamide or rigid isopropylphenoxy-acetamide .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The butanamide group in the target compound likely improves aqueous solubility relative to tert-butylbenzamide or chromenone-containing analogs , which exhibit higher molecular weights and logP values.
- Metabolic Stability: The absence of a chromenone ring or 4-oxo group in the target compound may reduce susceptibility to oxidative metabolism compared to .
- Synthetic Accessibility: The target compound’s straightforward pyrazolo[3,4-d]pyrimidine core contrasts with the multi-step synthesis required for chromenone hybrids , which involve Suzuki couplings or Mitsunobu reactions .
Biological Activity
N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19FN6O. It features a pyrazolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent and a butanamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN6O |
| Molecular Weight | 333.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC(=O)N(C)C1=NC2=C(N=C(N2)N=C(C=C1)F)C(=N)N=C(C=C2)C |
The mechanism of action of this compound is not fully elucidated but is believed to involve inhibition of specific kinases or enzymes that play critical roles in cell signaling pathways. The compound's structural characteristics allow it to interact with hydrophobic pockets in target proteins, potentially leading to modulation of their activity.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{1-[1-(4-fluorophenyl)-...butanamide | MCF7 | 0.46 |
| N-{1-[1-(4-fluorophenyl)-...butanamide | A375 | 0.39 |
| N-{1-[1-(4-fluorophenyl)-...butanamide | NCI-H460 | 0.28 |
These results suggest that the compound may function as a potent inhibitor of cancer cell proliferation.
Anti-inflammatory Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have shown promise as anti-inflammatory agents. For example, compounds derived from this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac:
| Compound | IC50 (µg/mL) |
|---|---|
| Pyrazolo derivative | 54.65 (Diclofenac) |
| Other derivatives | 60.56 - 69.15 |
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:
- Study on Anticancer Activity : A study by Zheng et al. evaluated several pyrazole derivatives against MCF7 and A375 cell lines, reporting significant cytotoxicity with IC50 values as low as 0.39 µM for selected compounds .
- Anti-inflammatory Evaluation : Research conducted by Bouabdallah et al. highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating significant inhibition in vitro with IC50 values ranging from 60 to 70 µg/mL .
- Targeted Kinase Inhibition : A fragment-based drug discovery approach revealed that certain pyrazolo derivatives act as multitargeted kinase inhibitors, showing potent activity against Aurora kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
